2-ethoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
2-ethoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound that belongs to the class of organic compounds known as sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound also contains an oxindole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring with a ketone group at the 2-position. This compound has shown potential in various biological and pharmacological applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with 2-oxoindoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and concentration can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the oxindole moiety can lead to the formation of indoline derivatives.
Substitution: The ethoxy and methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antiproliferative effects on cancer cell lines.
Medicine: Potential therapeutic agent for the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exerting its antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
2-oxoindoline-based acetohydrazides: These compounds also contain the oxindole moiety and have shown similar antiproliferative effects.
Indole derivatives: Compounds with an indole nucleus have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2-ethoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the ethoxy and methyl groups on the benzene ring, along with the oxindole moiety, enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
2-ethoxy-5-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-23-15-7-4-11(2)8-16(15)24(21,22)19-13-5-6-14-12(9-13)10-17(20)18-14/h4-9,19H,3,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDOJVGFHOCPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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